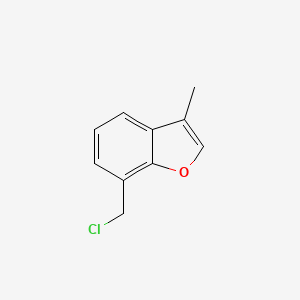
3-(3-bromo-4-methoxyphenyl)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-methoxyphenyl)pentanedioic acid (3-BrMPPA) is a dicarboxylic acid that is used in a variety of scientific research applications. It is a versatile compound that has a number of unique features that make it an ideal choice for many experiments.
Wissenschaftliche Forschungsanwendungen
3-(3-bromo-4-methoxyphenyl)pentanedioic acid has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug delivery. It has been used to investigate the structure and function of proteins, as well as to study the effects of various drugs on biological systems. Additionally, 3-(3-bromo-4-methoxyphenyl)pentanedioic acid has been used in the development of new drug delivery systems, as it can be used to target specific cells or tissues in the body.
Wirkmechanismus
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid is still not fully understood. However, it is believed to work by blocking certain enzymes or proteins that are involved in the regulation of metabolic processes. This can lead to changes in the activity of certain enzymes or proteins, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid are largely unknown. However, it has been shown to have a number of effects on the body. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain compounds. Additionally, it has been shown to have an effect on the cell cycle, as well as on the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(3-bromo-4-methoxyphenyl)pentanedioic acid in lab experiments is its versatility, as it can be used to study a variety of biological processes. Additionally, it is relatively easy to synthesize, and it is relatively stable in a variety of conditions. However, there are some limitations to its use, as it can be toxic in high concentrations, and it can be difficult to work with in certain conditions.
Zukünftige Richtungen
The potential future directions for the use of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid are numerous. It could be used to further investigate the structure and function of proteins, as well as to study the effects of various drugs on biological systems. Additionally, it could be used to develop new drug delivery systems, or to study the effects of certain compounds on the cell cycle or gene expression. Finally, it could be used to investigate the effects of certain environmental factors on the body, such as temperature, light, or humidity.
Synthesemethoden
The synthesis of 3-(3-bromo-4-methoxyphenyl)pentanedioic acid is a straightforward procedure that involves the reaction of 3-bromo-4-methoxyphenylacetic acid with acetic anhydride. This reaction yields 3-bromo-4-methoxyphenylpentanedioic acid as the main product, with a yield of approximately 90%.
Eigenschaften
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-18-10-3-2-7(4-9(10)13)8(5-11(14)15)6-12(16)17/h2-4,8H,5-6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDYJBNDFSMYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609672.png)

![rac-(1R,3R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid](/img/structure/B6609682.png)



![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)
![2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers](/img/structure/B6609713.png)


![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)


